Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a thiophene ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is used to form carbon-carbon bonds between the thiophene and fluorophenyl groups . This reaction is catalyzed by palladium and requires a boron reagent, such as an organoboron compound, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, followed by purification steps such as crystallization or chromatography to isolate the desired product. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Indole Derivatives: Compounds such as indole-3-acetic acid, which is a plant hormone with various biological activities.
Uniqueness
Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring, a thiophene ring, and a fluorophenyl group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H30FN3O3S |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-(3-fluorophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C27H30FN3O3S/c1-4-34-27(33)31-15-13-30(14-16-31)24(21-11-8-12-22(28)17-21)23-18(2)19(3)35-26(23)29-25(32)20-9-6-5-7-10-20/h5-12,17,24H,4,13-16H2,1-3H3,(H,29,32) |
InChI Key |
JCDMSENLGNDTGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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